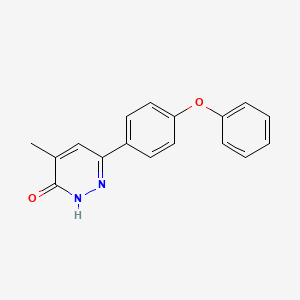![molecular formula C8H15N2O4P B14469305 Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate CAS No. 72398-73-3](/img/structure/B14469305.png)
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxadiazole ring . The phosphonate group can be introduced through a subsequent reaction with diethyl phosphite under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in various cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activity.
Uniqueness: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72398-73-3 |
|---|---|
Molekularformel |
C8H15N2O4P |
Molekulargewicht |
234.19 g/mol |
IUPAC-Name |
5-(diethoxyphosphorylmethyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H15N2O4P/c1-4-12-15(11,13-5-2)6-8-9-7(3)10-14-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
TYJCUKJMTPMAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=NC(=NO1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)

![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)



![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)


